Normesuximide-d5 is synthesized in laboratories for research purposes. The deuterated version is particularly useful in pharmacokinetic studies where isotopic labeling can help trace the compound's metabolism and distribution in biological systems.
Normesuximide-d5 falls under the category of anticonvulsants and is classified as a succinimide derivative. Its chemical structure allows it to interact specifically with voltage-gated calcium channels, making it an important compound for neurological research.
The synthesis of normesuximide-d5 typically involves the introduction of deuterium into the normesuximide molecule. This can be achieved through various methods, including:
The synthesis process may involve multiple steps to ensure purity and yield. For example, starting from normesuximide, reactions are conducted under controlled temperatures and pressures to facilitate effective deuteration while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the incorporation of deuterium.
The molecular formula for normesuximide-d5 is C_7H_10N_2O_2D_5. The structure contains a succinimide ring, which is characteristic of its parent compound. The presence of five deuterium atoms modifies its mass and affects its interactions with biological systems.
Normesuximide-d5 can participate in various chemical reactions typical for amides and imides, including hydrolysis, amidation, and nucleophilic substitutions.
The reactivity profile may differ from that of non-deuterated normesuximide due to kinetic isotope effects, which can influence reaction rates and pathways. For instance, reactions involving bond cleavage may proceed at different rates when deuterium is present compared to hydrogen.
Normesuximide-d5 exerts its anticonvulsant effects primarily by inhibiting T-type calcium channels in neurons. This action reduces excitatory neurotransmitter release, stabilizing neuronal activity and preventing seizure propagation.
Research indicates that the modulation of calcium channels by normesuximide-d5 leads to decreased neuronal excitability, which is crucial for controlling seizure activity. Studies have shown that deuterated compounds often exhibit altered pharmacodynamics compared to their non-deuterated counterparts.
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and confirm structural integrity.
Normesuximide-d5 is primarily utilized in pharmacological research, particularly in studies focused on:
The systematic IUPAC name for Normesuximide-d5 is 3-methyl-3-(pentadeuteriophenyl)pyrrolidine-2,5-dione, precisely defining the location and extent of deuterium substitution within its molecular framework. This nomenclature follows IUPAC guidelines for isotopically modified compounds, specifying deuterium incorporation at all positions of the phenyl ring. The structural formula consists of a succinimide core (pyrrolidine-2,5-dione) with a methyl group and a pentadeuterated phenyl ring attached to the C3 carbon atom. This configuration maintains the essential pharmacological features of the parent compound while introducing the mass differential necessary for analytical differentiation [2] [3].
The molecular architecture exhibits deuterium-carbon bonds exclusively at the aromatic positions (ortho, meta, and para positions relative to the succinimide attachment), preserving the hydrogen bonding capabilities of the imide nitrogen (N-H) crucial for its interaction with biological matrices. The structural integrity between Normesuximide and its deuterated analog ensures nearly identical chromatographic behavior while providing a distinct +5 Da mass shift essential for mass spectrometric discrimination [5] [10].
Table 1: Fundamental Chemical Properties of Normesuximide-d5
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₆D₅NO₂ | [2] [3] |
Molecular Weight | 194.24 g/mol | [2] [5] |
CAS Registry Number | 1185130-51-1 | [3] [10] |
Exact Mass | 194.11 | [3] |
Parent Drug | Mesuximide | [2] |
Unlabeled Compound CAS | 1497-17-2 | [10] |
The compound is recognized by several systematic and commercial designations across scientific literature and chemical databases:
These synonyms reflect alternative naming conventions and functional descriptions prevalent in analytical chemistry contexts. The designation "d5" consistently indicates the pentadeuteration of the phenyl moiety, distinguishing it from partially deuterated analogs. Commercial suppliers often use catalog-specific identifiers such as DVE00977 (Veeprho), V58856 (InvivoChem), and TRC-N720502 (LGC Standards), which correspond to proprietary inventory systems [2] [6] [10].
Table 2: Common Synonyms and Commercial Designations
Synonym | Context |
---|---|
Normethsuximide-d5 | Alternative spelling convention |
Mesuximide metabolite-d5 | Functional designation (metabolic context) |
N-Desmethylmesuximide-d5 | Metabolic relationship to parent drug |
DVE00977 | Veeprho catalog code |
V58856 | InvivoChem product identifier |
TRC-N720502 | LGC Standards reference code |
The synthesis of Normesuximide-d5 emerged in the early 2010s alongside growing regulatory expectations for rigorous bioanalytical validation in therapeutic drug monitoring. The first reported preparation aligned with advances in deuterium chemistry that enabled cost-effective production of high-isotopic-purity compounds. The specific synthetic pathway typically involves reacting a deuterated benzene precursor (C₆D₅H) with appropriate succinimide precursors to construct the labeled molecule, though proprietary methods remain closely guarded by manufacturers [2] [10].
This compound's development was driven by the clinical significance of mesuximide, an established anticonvulsant requiring therapeutic drug monitoring due to its narrow therapeutic index and complex metabolic pathway involving active metabolites. Before deuterated standards became available, researchers faced challenges in quantifying mesuximide metabolites due to co-elution issues and matrix effects in biological samples. The introduction of Normesuximide-d5 as an isotope-dilution standard around 2011-2013 represented a methodological advancement, enabling laboratories to correct for analyte loss during sample preparation and ionization variability in mass spectrometers [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: